

A Comparative Analysis of (+)-JNJ-37654032 and Testosterone on Muscle Mass

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (+)-JNJ-37654032

Cat. No.: B1673014

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the effects of the selective androgen receptor modulator (SARM) **(+)-JNJ-37654032** and the androgenic steroid testosterone on skeletal muscle mass. The comparison is based on available preclinical data for **(+)-JNJ-37654032** and clinical data for testosterone, as direct comparative studies are not available in the published literature. **(+)-JNJ-37654032** is a nonsteroidal SARM that was investigated in preclinical models but did not advance to human trials.^[1]

Executive Summary

Both **(+)-JNJ-37654032** and testosterone have demonstrated anabolic effects on muscle tissue. Preclinical evidence suggests that **(+)-JNJ-37654032** can effectively restore lean body mass in a muscle-wasting model with a potentially greater tissue selectivity than testosterone, showing minimal impact on prostate size.^[2] Testosterone, a well-established anabolic agent, promotes muscle protein synthesis and increases muscle mass in humans, although its systemic androgenic effects are more pronounced.^{[3][4]} This guide presents a tabulation of quantitative data from key studies, details of their experimental protocols, and diagrams of the proposed signaling pathways and experimental workflows.

Data Presentation: Quantitative Effects on Muscle Mass

The following table summarizes the quantitative effects of **(+)-JNJ-37654032** and testosterone on muscle mass from representative preclinical and clinical studies, respectively. It is crucial to note that these data are not from a head-to-head comparison and were obtained under different experimental conditions (animal vs. human subjects, different methodologies for measuring muscle mass).

Compound	Study Population	Dosage	Duration	Key Findings on Muscle Mass	Reference
(+)-JNJ-37654032	Aged Orchidectomized Male Rats	3 mg/kg	Not Specified	Restored ~20% of the lean body mass lost after orchidectomy. Stimulated levator ani muscle growth with an ED50 of 0.8 mg/kg.	Allan G, et al., 2008[2]
Testosterone Enanthate	Healthy Older Men (60-75 years)	125 mg/week and 300 mg/week (intramuscular)	20 weeks	Dose-dependent increase in skeletal muscle mass. 125 mg/wk group: ~8.5% increase. 300 mg/wk group: ~11.1% increase.	Storer TW, et al., 2008[5]
Testosterone Replacement	Hypogonadal Men	Not Specified	6 months	~20% mean increase in muscle mass. ~15% mean increase in fat-free mass.	Brodsky IG, et al., 1996[4]

Experimental Protocols

Study of (+)-JNJ-37654032 in Aged Orchidectomized Rats

- Objective: To evaluate the in vivo androgenic and anabolic activity of **(+)-JNJ-37654032**.
- Animal Model: Aged, orchidectomized (castrated) male rats were used to model a state of androgen deficiency and associated muscle loss.
- Drug Administration: The route of administration was oral.[\[2\]](#)
- Outcome Measures:
 - Anabolic Activity: The primary measure of muscle growth was the wet weight of the levator ani muscle, a well-established indicator of anabolic activity in rodents.
 - Lean Body Mass: Changes in lean body mass were assessed using magnetic resonance imaging (MRI).[\[2\]](#)
 - Androgenic Activity: The wet weight of the ventral prostate was measured to determine the compound's effect on this androgen-sensitive tissue.
- Methodological Details (based on available information):
 - Male rats were surgically orchidectomized to induce androgen deficiency.
 - Following a recovery and muscle atrophy period, rats were treated with **(+)-JNJ-37654032** at various doses.
 - At the end of the treatment period, the levator ani muscle and ventral prostate were dissected and weighed.
 - Lean body mass was quantified using MRI scans before and after the treatment period.

Study of Testosterone in Healthy Older Men

- **Objective:** To determine the dose-response relationship between testosterone administration and changes in muscle mass, strength, and physical function.
- **Study Population:** Healthy, community-dwelling men aged 60 to 75 years.
- **Intervention:** Participants were randomized to receive weekly intramuscular injections of 25, 50, 125, or 300 mg of testosterone enanthate for 20 weeks. A gonadotropin-releasing hormone (GnRH) agonist was co-administered to suppress endogenous testosterone production.
- **Outcome Measures:**
 - **Skeletal Muscle Mass:** Estimated using dual-energy X-ray absorptiometry (DEXA).
 - **Muscle Strength:** Assessed by one-repetition maximum (1-RM) in leg press and chest press exercises.
 - **Muscle Power:** Measured using a Nottingham leg rig.
- **Methodological Details:**
 - Participants underwent a screening process to ensure they met the inclusion criteria.
 - Baseline measurements of muscle mass (DEXA), strength, and power were obtained.
 - Participants were randomly assigned to one of the testosterone dose groups.
 - Weekly intramuscular injections were administered for 20 weeks.
 - Outcome measures were reassessed at the end of the intervention period.

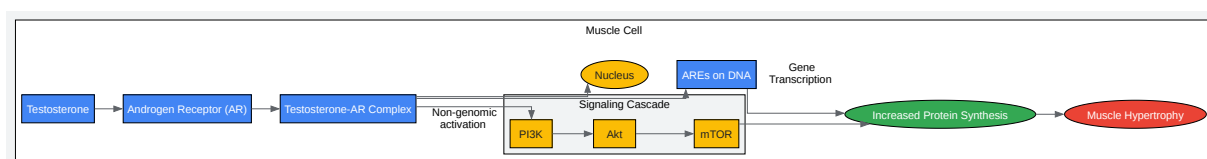
Signaling Pathways

The anabolic effects of both testosterone and SARMs are primarily mediated through the androgen receptor (AR). However, the downstream signaling events and the tissue-selectivity of these compounds may differ.

Testosterone Signaling Pathway in Muscle Hypertrophy

Testosterone promotes muscle growth through both genomic and non-genomic pathways. After binding to the AR in the cytoplasm, the testosterone-AR complex translocates to the nucleus, where it binds to androgen response elements (AREs) on DNA, leading to the transcription of genes involved in protein synthesis. Additionally, testosterone can activate signaling cascades, such as the PI3K/Akt/mTOR pathway, which is a central regulator of muscle protein synthesis.

[6][7]

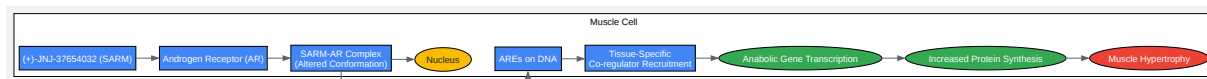


[Click to download full resolution via product page](#)

Testosterone signaling pathway in muscle cells.

SARM Signaling Pathway in Muscle Hypertrophy

SARMs like **(+)-JNJ-37654032** also bind to the AR. Their tissue selectivity is thought to arise from the unique conformation they induce in the AR upon binding. This altered conformation may lead to the recruitment of different co-regulatory proteins compared to testosterone, resulting in a modified pattern of gene expression. This differential gene regulation is hypothesized to favor anabolic effects in muscle and bone while having reduced activity in androgenic tissues like the prostate.[8][9]

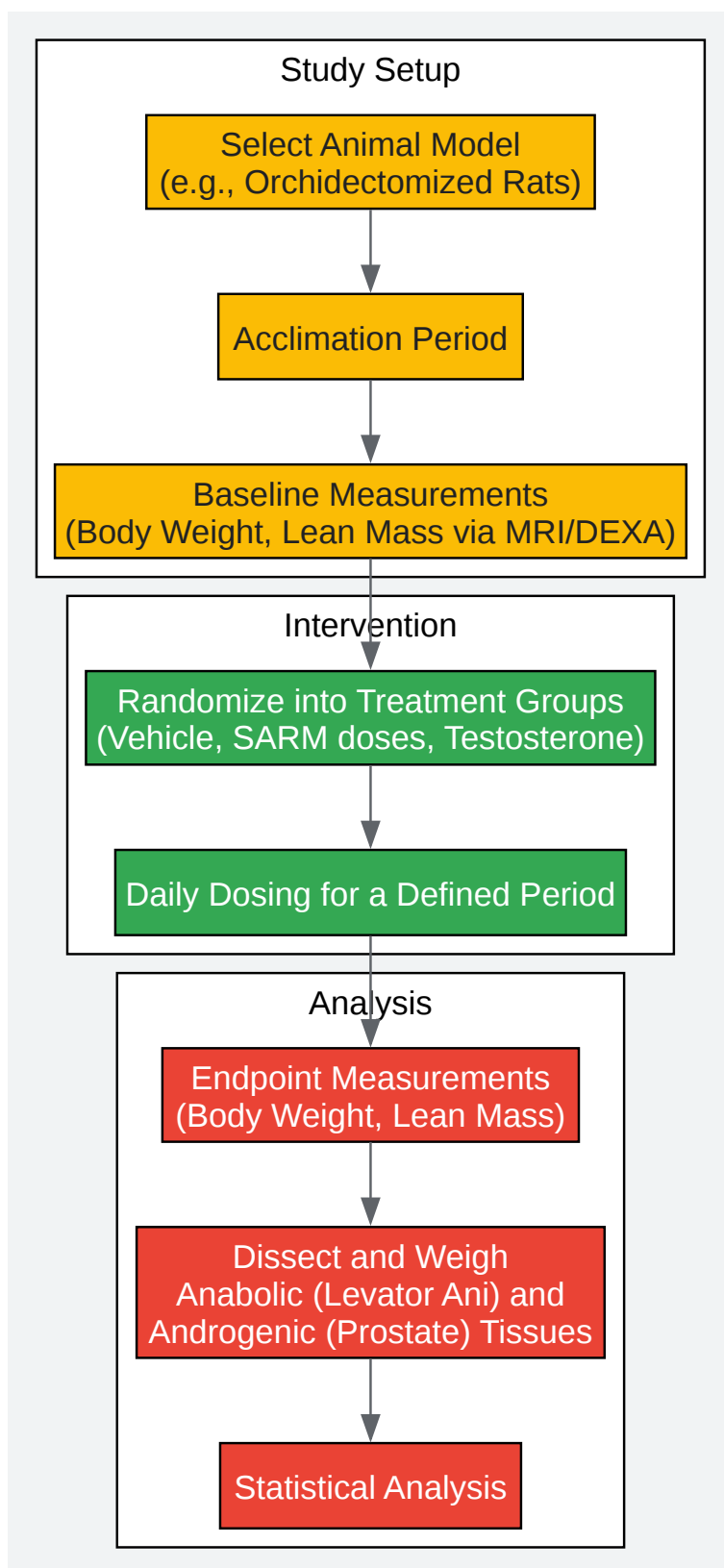


[Click to download full resolution via product page](#)

SARM signaling pathway in muscle cells.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for a preclinical study evaluating the effects of a SARM on muscle mass.



[Click to download full resolution via product page](#)

Preclinical experimental workflow for SARM evaluation.

Conclusion

Based on the available, albeit limited, data, **(+)-JNJ-37654032** demonstrated significant anabolic activity in a preclinical model of muscle wasting, with a favorable profile of reduced androgenic effects on the prostate compared to what is typically observed with testosterone. Testosterone remains a potent anabolic agent in humans, effectively increasing muscle mass, though its systemic androgenic effects are a key consideration in its therapeutic use. The development of SARMs like **(+)-JNJ-37654032** represents a strategic approach to dissociate the anabolic and androgenic effects of AR ligands. However, as **(+)-JNJ-37654032** was not advanced to clinical trials, its efficacy and safety in humans remain unknown. This comparative guide underscores the potential of SARMs while highlighting the need for further research, including direct comparative studies, to fully elucidate their therapeutic index relative to traditional androgens like testosterone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. A selective androgen receptor modulator with minimal prostate hypertrophic activity restores lean body mass in aged orchidectomized male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of testosterone on muscle mass and muscle protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of testosterone replacement on muscle mass and muscle protein synthesis in hypogonadal men--a clinical research center study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Changes in muscle mass, muscle strength, and power but not physical function are related to testosterone dose in healthy older men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Androgens and skeletal muscle: cellular and molecular action mechanisms underlying the anabolic actions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Androgen-Mediated Regulation of Skeletal Muscle Protein Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective androgen receptor modulator - Wikipedia [en.wikipedia.org]
- 9. Selective Androgen Receptor Modulators (SARMs) as Function Promoting Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of (+)-JNJ-37654032 and Testosterone on Muscle Mass]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1673014#jnj-37654032-vs-testosterone-effects-on-muscle-mass]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com